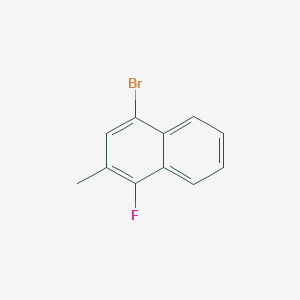

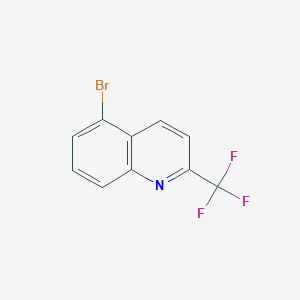

4-Bromo-1-fluoro-2-methylnaphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

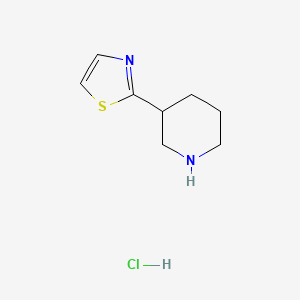

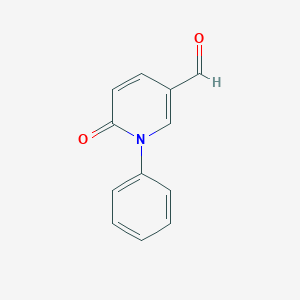

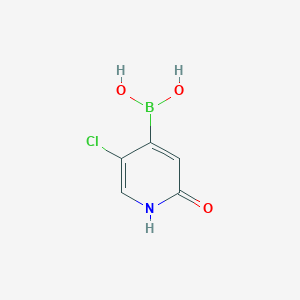

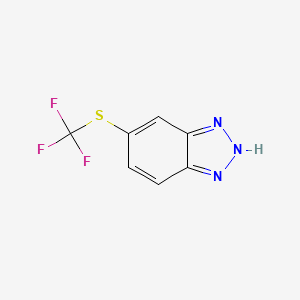

4-Bromo-1-fluoro-2-methylnaphthalene is a chemical compound with the molecular formula C11H8BrF . It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and has gained significant interest in various research fields due to its unique properties and potential applications.

Molecular Structure Analysis

The molecular structure of 4-Bromo-1-fluoro-2-methylnaphthalene consists of 11 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 fluorine atom . The molecular weight is 239.08 g/mol .Physical And Chemical Properties Analysis

4-Bromo-1-fluoro-2-methylnaphthalene is a solid compound . It has unique properties that make it of interest in various research fields. The exact physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Bromo-1-fluoro-2-methylnaphthalene: is a valuable intermediate in organic synthesis. Its halogenated structure makes it a versatile building block for constructing more complex molecules through various organic reactions, such as Suzuki coupling, which is used to form biaryl compounds .

Material Science

This compound can be used in the development of new materials, such as organic semiconductors. Its aromatic structure is conducive to pi-pi stacking, which is essential for the conductivity properties of organic semiconductors .

Pharmaceutical Research

In pharmaceutical research, 4-Bromo-1-fluoro-2-methylnaphthalene can serve as a precursor for the synthesis of various drug molecules. Its structure can be incorporated into molecules that have potential therapeutic effects .

Analytical Chemistry

The compound’s unique spectral properties allow it to be used as a standard or reference material in chromatography and spectroscopy for the identification and quantification of similar compounds .

Environmental Science

Due to its halogenated nature, 4-Bromo-1-fluoro-2-methylnaphthalene can be used in studies related to environmental pollution. It can act as a model compound to study the behavior of halogenated hydrocarbons in the environment .

Sensing and Detection

The compound has applications in the field of chemical sensing and detection. For example, it has been used in dynamic phosphorescence quenching for selective sensing of copper (II) ions at nanogram levels .

Safety and Hazards

The safety data sheet for 4-Bromo-1-fluoro-2-methylnaphthalene indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Wirkmechanismus

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4-Bromo-1-fluoro-2-methylnaphthalene might also interact with various biological targets.

Mode of Action

Brominated compounds often undergo nucleophilic substitution reactions . In such reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromine atom. This could potentially result in changes to the target molecule’s structure and function.

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-Bromo-1-fluoro-2-methylnaphthalene could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 23908 suggests that it could potentially be absorbed and distributed in the body. The presence of bromine and fluorine atoms might also influence its metabolic stability and excretion.

Result of Action

Given the potential for nucleophilic substitution reactions , the compound could potentially alter the structure and function of its target molecules, leading to various downstream effects.

Eigenschaften

IUPAC Name |

4-bromo-1-fluoro-2-methylnaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPOCMCUVUHCBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-fluoro-2-methylnaphthalene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B6314276.png)

![{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid](/img/structure/B6314359.png)